(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide
(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide
Oxotremorine M is a non-selective muscarinic (M) acetylcholine receptor agonist that induces phosphoinositide hydrolysis in mouse ileum isolated from wild-type, M2, M3, and M2/M3 knockout mice (EC50s = 0.36, 0.52, 1.62, and 1.48 μM, respectively). It also increases M4-induced inhibition of calcium currents in NG108-15 mouse neuroblastoma X rat glioma hybrid cells (EC50 = 0.14 μM). Oxotremorine M inhibits KCNQ2/3 potassium currents in Xenopus oocytes expressing M1 receptors and KCNQ2/3 potassium channels (IC50 = 1.1 μM). It also directly inhibits KCNQ2/3 potassium channels, decreasing KCNQ2/3 potassium currents in Xenopus oocytes lacking muscarinic receptors in a dose-dependent manner.
Brand Name:
Vulcanchem
CAS No.:
3854-04-4
VCID:
VC0005428
InChI:
InChI=1S/C11H19N2O.HI/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14;/h5-7,9-10H2,1-3H3;1H/q+1;/p-1
SMILES:
C[N+](C)(C)CCC#CN1CCCC1=O.[I-]
Molecular Formula:
C11H19IN2O
Molecular Weight:
322.19 g/mol
(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide
CAS No.: 3854-04-4
Cat. No.: VC0005428
Molecular Formula: C11H19IN2O
Molecular Weight: 322.19 g/mol
* For research use only. Not for human or veterinary use.

Description | Oxotremorine M is a non-selective muscarinic (M) acetylcholine receptor agonist that induces phosphoinositide hydrolysis in mouse ileum isolated from wild-type, M2, M3, and M2/M3 knockout mice (EC50s = 0.36, 0.52, 1.62, and 1.48 μM, respectively). It also increases M4-induced inhibition of calcium currents in NG108-15 mouse neuroblastoma X rat glioma hybrid cells (EC50 = 0.14 μM). Oxotremorine M inhibits KCNQ2/3 potassium currents in Xenopus oocytes expressing M1 receptors and KCNQ2/3 potassium channels (IC50 = 1.1 μM). It also directly inhibits KCNQ2/3 potassium channels, decreasing KCNQ2/3 potassium currents in Xenopus oocytes lacking muscarinic receptors in a dose-dependent manner. |
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CAS No. | 3854-04-4 |
Molecular Formula | C11H19IN2O |
Molecular Weight | 322.19 g/mol |
IUPAC Name | trimethyl-[4-(2-oxopyrrolidin-1-yl)but-3-ynyl]azanium;iodide |
Standard InChI | InChI=1S/C11H19N2O.HI/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14;/h5-7,9-10H2,1-3H3;1H/q+1;/p-1 |
Standard InChI Key | CHRKORSYUQVKAQ-UHFFFAOYSA-M |
SMILES | C[N+](C)(C)CCC#CN1CCCC1=O.[I-] |
Canonical SMILES | C[N+](C)(C)CCC#CN1CCCC1=O.[I-] |
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